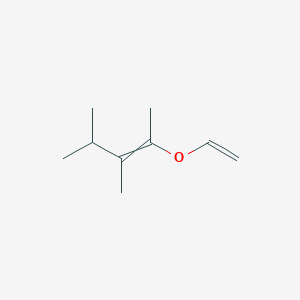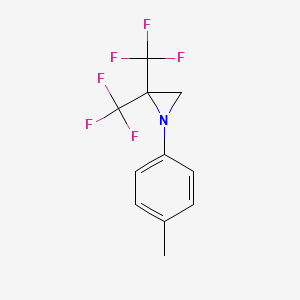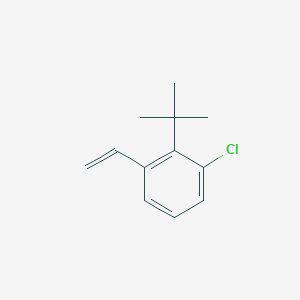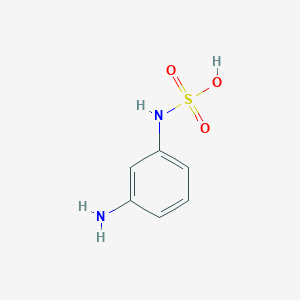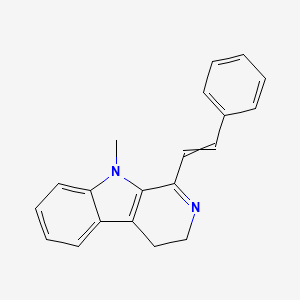
9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with a methyl group at the 9th position and a phenylethenyl group at the 1st position, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for the Heck coupling reaction and employing advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of novel materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline involves its interaction with various molecular targets, including enzymes and receptors. It may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
Harmine: Another beta-carboline with similar structural features but different biological activities.
Harmaline: Known for its psychoactive properties and used in traditional medicine.
Norharmane: Lacks the methyl and phenylethenyl groups, leading to different chemical and biological properties.
Uniqueness
9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
67199-03-5 |
|---|---|
分子式 |
C20H18N2 |
分子量 |
286.4 g/mol |
IUPAC名 |
9-methyl-1-(2-phenylethenyl)-3,4-dihydropyrido[3,4-b]indole |
InChI |
InChI=1S/C20H18N2/c1-22-19-10-6-5-9-16(19)17-13-14-21-18(20(17)22)12-11-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 |
InChIキー |
DPOSSYBBZSRVTG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C1C(=NCC3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


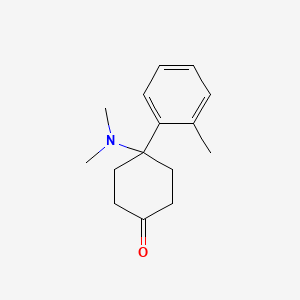

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
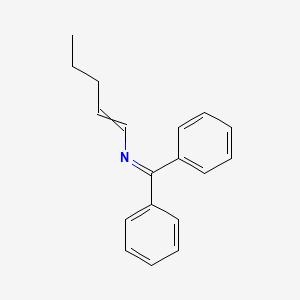

![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
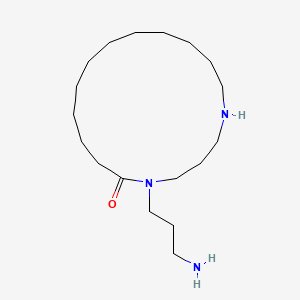
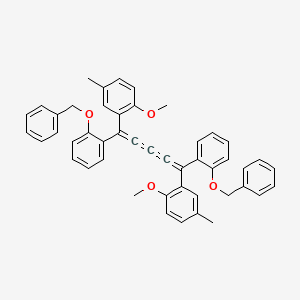
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
